2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
Description
This compound features a benzene-1-sulfonyl fluoride core with a buta-1,3-dienyl group at position 2. The butadienyl chain is further substituted with a 2-chloro-4-nitrophenyl moiety. Key structural attributes include:
- Sulfonyl fluoride group at position 1, contributing to electrophilic reactivity.
- Extended π-conjugation via the butadienyl linker, enhancing electronic interactions.
- Chlorine and nitro substituents on the distal phenyl ring, influencing steric and electronic properties.
Properties
CAS No. |
31368-29-3 |
|---|---|
Molecular Formula |
C16H11ClFNO4S |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H11ClFNO4S/c17-15-11-14(19(20)21)10-9-12(15)5-1-2-6-13-7-3-4-8-16(13)24(18,22)23/h1-11H/b5-1+,6-2+ |
InChI Key |
KVKMBMQTXVLYMD-IJIVKGSJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Conjugated Dienyl Intermediate
- Diene Synthesis: The conjugated butadienyl chain can be synthesized via Wittig or Horner–Wadsworth–Emmons (HWE) reactions, which enable the formation of the (E,E)-configured double bonds with high stereoselectivity.
- Starting Materials: A phosphonium salt or phosphonate ester bearing the appropriate chain length and substitution pattern is prepared.
Phosphonium salt + aldehyde/ketone → Wittig reaction → conjugated diene
Reaction Data and Material Balances
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phosphonium salt + aldehyde | Wittig reaction, reflux | 75–85 | Stereoselective formation of conjugated diene |
| 2 | Conjugated halide + boronic acid | Suzuki coupling, Pd catalyst | 80–90 | High regio- and stereoselectivity |
| 3 | Aromatic intermediate + SO₂F₂ | Fluorosulfonation, room temp | 70–85 | Mild conditions prevent side reactions |
Critical Considerations and Optimization
- Stereochemistry: Control of E/Z configuration during the Wittig or HWE reactions is vital for biological activity and reactivity.
- Purity: Chromatography and recrystallization are employed post-reaction to ensure high purity of intermediates.
- Reaction Monitoring: Techniques such as NMR and IR spectroscopy are used to verify the formation of conjugated systems and sulfonyl fluoride groups.
Summary of Literature and Patent Support
- Patents such as US20170196985A1 provide detailed synthetic pathways for sulfur(VI) fluoride compounds, emphasizing mild fluorosulfonation conditions and conjugated system construction.
- Commercial synthesis reports and patent literature indicate that the Suzuki coupling and fluorosulfonation are the most reliable methods for constructing this compound.
- The compound's synthesis benefits from modern cross-coupling techniques and mild fluorosulfonation reagents, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl fluoride group, leading to the formation of sulfonamides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amino derivatives. Substitution reactions can result in a variety of sulfonamide compounds.
Scientific Research Applications
2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential use as an enzyme inhibitor in biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substituent Effects
The compound is compared to two positional isomers:
3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS 31368-28-2): Features an additional chlorine at position 3 on the benzene sulfonyl fluoride ring .
5-Chloro-2-[4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl fluoride (CAS 31368-32-8): Contains an extra chlorine at position 5 on the sulfonyl fluoride-bearing benzene ring .
Key Differences:
Physical and Chemical Properties
Available data for CAS 31368-32-8 (the 5-chloro isomer) highlight trends that may extrapolate to the target compound:
Key Observations :
Biological Activity
2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride, with the CAS number 31368-29-3, is a synthetic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C16H11ClFNO4S
- Molecular Weight : 367.78 g/mol
- Density : 1.449 g/cm³
- Boiling Point : 514.5°C at 760 mmHg
- Flash Point : 265°C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl fluoride group is known for its reactivity towards serine residues in enzymes, which can lead to inhibition of proteolytic enzymes. This mechanism is significant in therapeutic applications where inhibition of specific enzymes can modulate disease pathways.
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance these effects by generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially effective against certain bacterial strains due to its ability to disrupt cellular processes.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| In Vitro Cytotoxicity Assay | A study evaluated the cytotoxic effects of the compound on HeLa and MCF-7 cell lines. Results showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. |
| Enzyme Inhibition Assay | The compound was tested against serine proteases, showing significant inhibition with an IC50 value of 15 µM. This suggests potential applications in therapeutic settings where protease activity needs to be controlled. |
| Antimicrobial Testing | An evaluation against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting potential as an antimicrobial agent. |
Applications
The unique structure and biological activity of 2-(4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride make it a candidate for various applications:
- Pharmaceutical Development : Due to its enzyme inhibition properties, it could be developed into a drug targeting specific diseases involving proteases.
- Research Tool : The compound can serve as a biochemical tool for studying enzyme kinetics and mechanisms in laboratory settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with halogenated nitroaromatic precursors. Key steps include:
- Coupling reactions : Formation of the butadiene linker via Heck or Suzuki-Miyaura cross-coupling under inert atmospheres (e.g., N₂) using Pd-based catalysts .
- Sulfonyl fluoride introduction : Reaction with sulfuryl chloride (SO₂Cl₂) or fluorosulfonic acid derivatives, requiring strict temperature control (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How are advanced spectroscopic techniques (e.g., NMR, HPLC) applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects:
- Chloro and nitro groups deshield adjacent protons (e.g., aromatic protons at δ 7.8–8.2 ppm) .
- Butadiene protons appear as doublets (J = 10–12 Hz) at δ 6.2–6.8 ppm .
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA to assess purity and stability .
Advanced Research Questions
Q. How does the sulfonyl fluoride group’s reactivity enable covalent modification of biological targets, and what experimental strategies validate target engagement?
- Methodological Answer :
- Mechanism : The sulfonyl fluoride acts as an electrophile, forming covalent bonds with nucleophilic serine/threonine residues in enzymes (e.g., proteases) .
- Validation :
- Activity-based protein profiling (ABPP) : Use fluorescent or biotinylated probes to confirm target binding in cellular lysates .
- Crystallography : Resolve co-crystal structures to identify binding sites (e.g., PDB entries for similar sulfonyl fluorides) .
Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH and solvent conditions?
- Methodological Answer :
- pH-dependent studies : Conduct kinetic assays (UV-Vis monitoring at 400 nm) to track hydrolysis rates. For example, sulfonyl fluorides hydrolyze faster in basic conditions (t₁/₂ = 2 hrs at pH 9 vs. >24 hrs at pH 5) .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Polar aprotic solvents stabilize intermediates in SNAr reactions .
Q. How do structural modifications (e.g., chloro vs. nitro substituent position) impact biological activity?
- Methodological Answer :
- SAR Studies :
- Nitro group meta vs. para : Para-nitro enhances electron-withdrawing effects, increasing sulfonyl fluoride reactivity by 3-fold in serine protease inhibition assays .
- Chloro substituents : Ortho-chloro groups introduce steric hindrance, reducing binding affinity (IC₅₀ increases from 0.5 µM to 5 µM) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrostatic potential maps and nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
